Fmoc-Lys(Boc)-PAB-PNP is a synthetic compound primarily employed in peptide synthesis, particularly as a cleavable linker in the development of antibody-drug conjugates. This compound is a derivative of lysine, an essential amino acid, and features protective groups that facilitate its use in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups serve to protect the amino functionalities during synthesis, ensuring stability until the compound is needed for therapeutic applications. The p-aminobenzyl (PAB) moiety enhances its reactivity, making it suitable for targeted drug delivery systems.
Fmoc-Lys(Boc)-PAB-PNP is classified under peptide derivatives and falls within the broader category of compounds used in biochemistry and medicinal chemistry. Its unique structure allows it to play a crucial role in the synthesis of complex peptides and proteins, particularly in therapeutic contexts.
The synthesis of Fmoc-Lys(Boc)-PAB-PNP typically involves several key steps:
The molecular formula of Fmoc-Lys(Boc)-PAB-PNP is , with a molecular weight of approximately 484.6 g/mol. The structure includes:
The presence of these functional groups enables specific reactivity patterns necessary for peptide bond formation and subsequent modifications.
Fmoc-Lys(Boc)-PAB-PNP can undergo several chemical reactions:
The reactions involving Fmoc-Lys(Boc)-PAB-PNP yield various peptides with specific sequences tailored for therapeutic applications, particularly in cancer treatment through antibody-drug conjugates.
The mechanism of action for Fmoc-Lys(Boc)-PAB-PNP revolves around its role as a cleavable linker in drug delivery systems. Upon administration, the protective groups are selectively removed under physiological conditions, allowing for the formation of peptide bonds with other amino acids or the release of cytotoxic agents directly into target cells, such as cancer cells. This targeted approach minimizes systemic toxicity while enhancing therapeutic efficacy against tumors.
Fmoc-Lys(Boc)-PAB-PNP has diverse applications across various fields:
The synthesis of Fmoc-Lys(Boc)-PAB-PNP (CAS: 870487-07-3) employs distinct strategic approaches depending on the scale and application requirements. In solid-phase peptide synthesis (SPPS), the molecule is typically assembled on a resin-bound PAB-PNP moiety. This approach facilitates iterative coupling and washing steps, significantly reducing purification burdens during intermediate stages. The resin anchor allows for automated synthesis using Fmoc/tBu orthogonal protection strategies, where the Fmoc group (9-fluorenylmethoxycarbonyl) is removed by piperidine treatment prior to coupling the Boc-protected lysine residue [3] [10]. This method is particularly advantageous for research-scale production due to its high-fidelity couplings and simplified impurity removal [3].
Conversely, solution-phase synthesis offers superior scalability for industrial manufacturing. This linear approach involves synthesizing the PAB-PNP core first, followed by sequential coupling of Boc-Lys(Fmoc)-OH using activating agents. Key advantages include:
The choice between these strategies involves trade-offs: SPPS provides superior sequence control for complex analogs, while solution-phase excels in metric ton-scale production of the standard compound [5] [10].
Table 1: Strategic Comparison of Synthesis Methods for Fmoc-Lys(Boc)-PAB-PNP
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale Suitability | Milligram to gram scale | Kilogram to ton scale |
Automation Potential | High (automated synthesizers) | Moderate (requires engineering) |
Intermediate Purification | Simple filtration/washing | Crystallization/distillation |
Reaction Concentration | Typically 0.05-0.1M | 0.3-0.5M |
Key Advantage | Orthogonal protection management | Continuous processing capability |
Primary Application | Research-scale, diverse analogs | Industrial bulk production |
The orthogonal protection strategy is fundamental to constructing Fmoc-Lys(Boc)-PAB-PNP without side reactions. The ε-amine of lysine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, while the α-amine utilizes the base-labile Fmoc protection. This orthogonality permits selective deprotection cycles: the Fmoc group is cleaved with 20% piperidine in DMF to expose the α-amine for conjugation, while the Boc group remains intact under these basic conditions [3] [4].
For analogs containing phenylalanine residues (e.g., Fmoc-Phe-Lys(Boc)-PAB-PNP, CAS: 1646299-50-4), additional protection considerations apply:
Critical deprotection protocols include:
Table 2: Protection Groups and Deprotection Conditions in Fmoc-Lys(Boc)-PAB-PNP Synthesis
Protection Group | Protected Functional Group | Deprotection Reagent | Reaction Conditions | Orthogonality |
---|---|---|---|---|
Fmoc | α-amine of lysine | 20% piperidine/DMF | 2 × 5 min, RT | Base-labile |
Boc | ε-amine of lysine | 30% TFA/DCM | 30 min, 0°C to RT | Acid-labile |
PNP ester | Carboxyl group | N/A (activation group) | Hydrolytically stable | N/A |
Dmb (in analogs) | Glycine amine | TFA | Cleavage cocktail | Acid-labile |
The amide bond formation between PAB-PNP, lysine, and phenylalanine components requires precisely optimized coupling agents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency for sterically hindered couplings, particularly between Boc-Lys(Fmoc)-OH and the PAB-amine. Standardized conditions employ:
These parameters achieve >98% coupling efficiency with minimal racemization, as confirmed by chiral HPLC analysis. For the subsequent Phe-Lys coupling, DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) provides cost-effective activation:
Comparative studies reveal that HATU-mediated couplings proceed with 30-45 minutes at 99.5% yield, while DIC/Oxyma requires 90 minutes for 98.5% yield but reduces production costs by approximately 60% for large-scale manufacturing. The PNP ester moiety (p-nitrophenyl) serves as an autoactivating group for downstream payload conjugation, eliminating the need for final coupling activation [1] [2] [5].
Table 3: Optimized Coupling Parameters for Key Bond Formation Steps
Coupling Step | Recommended Agent | Equivalents | Temperature | Time | Yield | Epimerization Risk |
---|---|---|---|---|---|---|
PAB + Lys(Boc) | HATU/DIPEA | 3.0/6.0 | 22-25°C | 45 min | 99.5% | <0.1% |
Lys(Boc) + Phe | DIC/OxymaPure | 4.0/4.0 | -15°C | 90 min | 98.5% | 0.3-0.5% |
PNP ester formation | PNPF/DMAP | 1.5/0.1 | 0°C → RT | Overnight | 95% | N/A |
Industrial manufacturing of Fmoc-Lys(Boc)-PAB-PNP leverages integrated automation platforms to enhance reproducibility and reduce production costs. Multi-kilogram batches employ continuous flow reactors for the critical coupling steps, achieving:
A typical automated production line incorporates:
Process intensification strategies include microwave-assisted coupling for the final PNP ester formation, reducing reaction times from 18 hours to 35 minutes while maintaining yields above 92%. Solvent management employs green chemistry principles through closed-loop DMF recycling systems that recover >95% of solvent. These innovations reduce production costs to approximately $1,200/kg at metric ton scale while meeting stringent ADC linker specifications (>99.0% purity by HPLC) [5] [7] [10].
Table 4: Industrial Automation Technologies in ADC Linker Production
Automation Technology | Process Stage | Key Performance Metrics | Impact on Production |
---|---|---|---|
Continuous Flow Reactors | Peptide bond formation | 90% yield at 10 L/hour throughput | 40% cost reduction vs. batch |
PAT with FTIR/UV | Reaction monitoring | Real-time impurity detection <0.5% | Eliminates offline HPLC checks |
Anti-solvent Crystallization | Purification | Purity >99.5% in single pass | Removes chromatography steps |
Microwave Activation | PNP ester formation | Time reduction from 18h → 35min | 8-fold capacity increase |
Closed-Loop Solvent Recovery | Waste management | 95% DMF recycling | 70% reduction in solvent costs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7